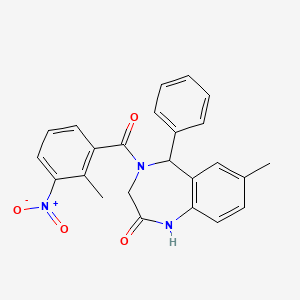

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepine core with distinct substituents:

- Position 7: A methyl group, enhancing lipophilicity.

- Position 4: A 2-methyl-3-nitrobenzoyl moiety, introducing electron-withdrawing and steric effects.

- Position 5: A phenyl group, common in bioactive benzodiazepines.

Its nitro group may influence metabolic stability and binding affinity compared to halogenated or alkylated derivatives .

Properties

IUPAC Name |

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-15-11-12-20-19(13-15)23(17-7-4-3-5-8-17)26(14-22(28)25-20)24(29)18-9-6-10-21(16(18)2)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUCFLKYIAIGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

-

Formation of the Benzodiazepine Core: : The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone or aldehyde. This reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

-

Introduction of the Nitrobenzoyl Group: : The next step involves the introduction of the 2-methyl-3-nitrobenzoyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzodiazepine core is reacted with 2-methyl-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Methylation and Phenylation: : The final steps involve the introduction of the methyl and phenyl groups at the appropriate positions on the benzodiazepine core. These steps can be carried out using standard alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be used to convert the nitro group to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzodiazepine core are replaced with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkyl halides, organometallic reagents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:

Chemistry: The compound is used as a model system for studying the reactivity and properties of benzodiazepines. It is also used in the development of new synthetic methodologies and catalytic systems.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.

Medicine: Research is conducted to explore the compound’s potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. These targets may include:

GABA Receptors: The compound may act as an agonist or modulator of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition.

Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

Ion Channels: The compound may modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular signaling.

The exact pathways and molecular targets involved in the compound’s effects are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

*Calculated molecular weight based on formula C₂₄H₂₀N₃O₄.

Functional Group Impact on Bioactivity and Stability

Position 7 Modifications

Position 4 Modifications

- Nitrobenzoyl (Target) : The 3-nitro group introduces strong electron-withdrawing effects, which may stabilize the benzodiazepine core against enzymatic degradation. This contrasts with halogenated acyl groups (e.g., 2-chlorobenzoyl in ), which prioritize steric hindrance over electronic effects .

- Unsubstituted () : Simpler analogs lack the nitro group’s metabolic resistance, leading to faster clearance .

Position 5 Modifications

- Phenyl (Target, ) : A conserved feature in sedative benzodiazepines, critical for π-π stacking interactions with GABA receptors.

- 2-Chlorophenyl () : Enhances receptor affinity but may increase toxicity risks .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Key Physicochemical Parameters

| Compound | logD (Lipophilicity) | Water Solubility (logSw) | Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | ~5.2 (estimated) | -4.5 (low) | 84.7 |

| 2404-0113 | 4.995 | -5.06 | 41.0 |

| Methylclonazepam | 3.1 (reported) | -3.8 | 75.6 |

- The target’s nitrobenzoyl group increases polar surface area (PSA) compared to 2404-0113, reducing passive diffusion but improving target specificity.

- Higher logD values correlate with enhanced blood-brain barrier penetration, a key advantage for CNS-targeted drugs .

Biological Activity

7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. Its structure can be represented as follows:

Molecular Formula: C19H20N2O3

Molecular Weight: 320.38 g/mol

CAS Number: [Insert CAS Number Here]

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cell lines such as DLD-1 and HT-29 by activating caspase pathways. Specifically, it has been observed to significantly increase the percentage of cells with active caspase-8, indicating the activation of the extrinsic apoptotic pathway .

- Cell Proliferation Inhibition : Research indicates that the compound inhibits cell proliferation in a dose-dependent manner. The IC50 values for DLD-1 and HT-29 cells were found to be 0.39 µM and 0.15 µM respectively for one of its derivatives .

- Autophagy Modulation : The compound also affects autophagy markers such as LC3A and LC3B, suggesting a dual role in promoting both apoptosis and autophagy in cancer cells .

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Key Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | DLD-1 | 0.39 | Apoptosis via caspase activation |

| Study A | HT-29 | 0.15 | Apoptosis via caspase activation |

| Study B | DLD-1 | 0.74 | Inhibition of proliferation |

| Study B | HT-29 | 0.19 | Inhibition of proliferation |

Case Studies

In a notable case study involving colorectal cancer cell lines (DLD-1 and HT-29), the compound demonstrated significant anticancer properties:

- Apoptotic Effects : The study confirmed that exposure to the compound resulted in a substantial increase in active caspase-8 levels, with 66.6% of DLD-1 cells showing activation compared to control groups .

- Protein Level Changes : The levels of autophagy-related proteins such as beclin-1 decreased significantly upon treatment with the compound, indicating its potential role in regulating cellular homeostasis .

Q & A

Q. What are the recommended synthetic routes for synthesizing 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-1,4-benzodiazepin-2-one, and how can reaction yields be optimized?

The synthesis of benzodiazepine derivatives typically involves a multi-step process. A common approach includes:

Core benzodiazepine formation : Condensation of an o-phenylenediamine derivative with a ketone or aldehyde under acidic conditions.

Acylation : Introducing the 2-methyl-3-nitrobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, using reagents like 2-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization :

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Receptor binding assays : Screen for affinity at GABAA receptors using radiolabeled ligands (e.g., [³H]flunitrazepam) .

- In vitro cytotoxicity : Use cell viability assays (e.g., MTT) in neuronal cell lines to assess safety margins .

- Solubility and stability : Measure in PBS (pH 7.4) and simulated gastric fluid to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) affect its pharmacological profile?

- Nitro group impact : The 3-nitro substituent on the benzoyl moiety may enhance electron-withdrawing effects, altering receptor binding kinetics. Compare with analogs (e.g., 4-nitro derivatives) via molecular docking studies to assess interactions with GABAA α1 subunits .

- Methyl group role : The 7-methyl group on the benzodiazepine core could influence metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes .

Q. What strategies can resolve contradictions in receptor binding vs. functional activity data?

- Functional assays : Complement radioligand binding data with electrophysiological recordings (e.g., patch-clamp) to measure chloride ion flux in transfected HEK cells .

- Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Allosteric modulation : Test positive allosteric modulator (PAM) activity using GABA concentration-response curves .

Q. How can researchers design studies to investigate long-term effects on synaptic plasticity?

- In vivo models : Administer the compound to rodents for 4–8 weeks and assess cognitive function via Morris water maze or fear conditioning .

- Biochemical markers : Measure BDNF, CREB, and GABAA subunit expression in hippocampal tissue using qPCR/Western blot .

- EEG monitoring : Track changes in sleep architecture or seizure thresholds to evaluate neurophysiological impacts .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in metabolic stability data across in vitro and in vivo models?

- Cross-species comparisons : Test metabolic stability in human liver microsomes (HLM) vs. rodent models to identify species-specific CYP450 interactions .

- Computational modeling : Use tools like Schrödinger’s ADMET Predictor to simulate first-pass metabolism and identify vulnerable sites (e.g., nitro reduction) .

- Bile analysis : Collect bile from cannulated animals to detect glucuronide or sulfate conjugates .

Q. What statistical methods are appropriate for analyzing dose-response relationships in behavioral studies?

- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50 and efficacy (Emax) .

- Mixed-effects models : Account for inter-subject variability in longitudinal studies (e.g., repeated-measures ANOVA) .

- Post hoc tests : Use Tukey’s HSD or Bonferroni correction for multiple comparisons .

Methodological Challenges

Q. How can researchers mitigate synthetic byproducts during acylation?

- Temperature control : Maintain reactions at 0–5°C to minimize undesired electrophilic substitutions .

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before acylation .

- Catalyst screening : Test Lewis acids (e.g., AlCl3, FeCl3) to optimize regioselectivity .

Q. What advanced techniques validate its interaction with non-GABAergic targets (e.g., serotonin receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.